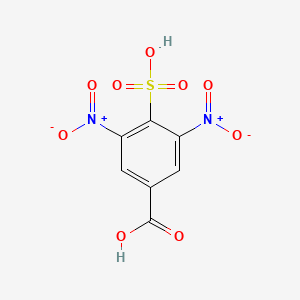

3,5-Dinitro-4-sulfobenzoic acid

Beschreibung

3,5-Dinitro-4-sulfobenzoic acid is a benzoic acid derivative functionalized with two nitro (-NO₂) groups at the 3- and 5-positions and a sulfonic acid (-SO₃H) group at the 4-position.

Eigenschaften

CAS-Nummer |

64750-85-2 |

|---|---|

Molekularformel |

C7H4N2O9S |

Molekulargewicht |

292.18 g/mol |

IUPAC-Name |

3,5-dinitro-4-sulfobenzoic acid |

InChI |

InChI=1S/C7H4N2O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,10,11)(H,16,17,18) |

InChI-Schlüssel |

ROFJYNOZUFAVJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dinitro-4-sulfobenzoic acid can be synthesized through the nitration of benzoic acid derivatives. The process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperatures to ensure the selective nitration at the desired positions .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dinitro-4-sulfobenzoic acid follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of fuming nitric acid to a solution of benzoic acid in concentrated sulfuric acid, followed by controlled heating and cooling cycles .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dinitro-4-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of 3,5-diamino-4-sulfobenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,5-Dinitro-4-sulfobenzoic acid is used as a reagent in organic synthesis, particularly in the identification and derivatization of alcohols and amines. It helps in converting these compounds into easily crystallizable derivatives with sharp melting points .

Biology: In biological research, this compound is used in enzyme kinetics studies. It serves as a reagent in assays to quantify reducing sugars, which are products of enzymatic reactions involving glycoside hydrolases .

Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals .

Industry: In the industrial sector, 3,5-Dinitro-4-sulfobenzoic acid is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics .

Wirkmechanismus

The mechanism of action of 3,5-Dinitro-4-sulfobenzoic acid involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, influencing the compound’s reactivity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3,5-Dinitro-4-sulfobenzoic acid with three analogs: 3,5-Dinitrobenzoic Acid, 4-Dimethylamino-3,5-dinitrobenzoic Acid, and Caffeic Acid. Key differences in functional groups, molecular properties, and applications are highlighted.

3,5-Dinitrobenzoic Acid

- Molecular Formula : C₇H₄N₂O₆

- Molecular Weight : 212.12 g/mol

- Functional Groups: Carboxylic acid (-COOH), two nitro (-NO₂) groups.

- Key Properties: Strong acidity due to nitro groups enhancing the -COOH group’s electron-withdrawing effects. Limited water solubility, typical of nitroaromatic carboxylic acids.

- Applications :

4-Dimethylamino-3,5-dinitrobenzoic Acid

- Molecular Formula : C₉H₉N₃O₆

- Molecular Weight : 255.18 g/mol

- Functional Groups: Carboxylic acid (-COOH), two nitro (-NO₂) groups, dimethylamino (-N(CH₃)₂).

- Key Properties: Reduced acidity compared to 3,5-Dinitrobenzoic Acid due to the electron-donating dimethylamino group counteracting nitro groups’ effects. Enhanced solubility in polar organic solvents (e.g., DMSO) due to the amino group.

- Applications: Potential use in pharmaceuticals or dyes, leveraging the amino group’s reactivity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Functional Groups: Carboxylic acid (-COOH), two phenolic hydroxyl (-OH) groups.

- Key Properties: Moderate acidity (phenolic pKa ~10, carboxylic pKa ~4.5) . High antioxidant activity due to phenolic hydroxyl groups.

- Applications :

Comparative Data Table

Research Findings and Mechanistic Insights

Acidity Trends: The sulfonic acid group in 3,5-Dinitro-4-sulfobenzoic acid likely renders it significantly more acidic (pKa < 1) than 3,5-Dinitrobenzoic Acid (pKa ~1.5–2.5) . This is due to the stronger electron-withdrawing effect of -SO₃H compared to -COOH. In 4-Dimethylamino-3,5-dinitrobenzoic Acid, the basic dimethylamino group reduces acidity by donating electrons to the aromatic ring, countering the nitro groups’ effects .

Solubility and Reactivity: Sulfonic acid derivatives generally exhibit higher water solubility than carboxylic acids, suggesting 3,5-Dinitro-4-sulfobenzoic acid may be more soluble in aqueous media than its carboxylic analog. Caffeic Acid’s hydroxyl groups enable hydrogen bonding, enhancing solubility in ethanol/water mixtures .

Applications: Nitro-substituted benzoic acids are favored in synthesis (e.g., explosives, dyes), whereas phenolic analogs like Caffeic Acid dominate in bioactive applications . The dimethylamino group in 4-Dimethylamino-3,5-dinitrobenzoic Acid may facilitate interactions with biological targets, broadening its utility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.